3-(2,4-Difluorophenyl)cyclobutan-1-amine
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Overview
Description
3-(2,4-Difluorophenyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C10H11F2N It is characterized by a cyclobutane ring substituted with a 2,4-difluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)cyclobutan-1-amine typically involves the cycloaddition of a difluorophenyl compound with a cyclobutane precursor. One common method involves the reaction of 2,4-difluorophenylmagnesium bromide with cyclobutanone, followed by reductive amination to introduce the amine group. The reaction conditions often require the use of a catalyst such as palladium on carbon and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form cyclobutan-1-amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclobutan-1-amine derivatives.
Substitution: Formation of substituted phenylcyclobutan-1-amines.
Scientific Research Applications
3-(2,4-Difluorophenyl)cyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring.
3-(2,4-Difluorophenyl)cyclohexan-1-amine: Similar structure but with a cyclohexane ring.
3-(2,4-Difluorophenyl)cyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
Uniqueness
3-(2,4-Difluorophenyl)cyclobutan-1-amine is unique due to its specific combination of a cyclobutane ring and a difluorophenyl group, which imparts distinct chemical and biological properties. Its fluorinated phenyl ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C10H11F2N/c11-7-1-2-9(10(12)5-7)6-3-8(13)4-6/h1-2,5-6,8H,3-4,13H2 |
InChI Key |
ALHYEFOMKYCSKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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